molecular formula C16H14N6O3S B2552948 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 678155-68-5

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B2552948
CAS No.: 678155-68-5
M. Wt: 370.39
InChI Key: OVZVAZMJTLAAOQ-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a pyridin-3-yl substituent at position 5, an amino group at position 4, and a thioacetamide bridge connecting the triazole core to a benzo[d][1,3]dioxol-5-yl (piperonyl) group. Its molecular formula is C₁₈H₁₅N₅O₃S, with a molecular weight of 389.41 g/mol.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S/c17-22-15(10-2-1-5-18-7-10)20-21-16(22)26-8-14(23)19-11-3-4-12-13(6-11)25-9-24-12/h1-7H,8-9,17H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZVAZMJTLAAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : 1,2,4-triazole ring with an amino group and a pyridine substituent.
  • Functional Groups : A benzo[d][1,3]dioxole moiety attached to an acetamide group.

This unique combination of functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines. A study highlighted that a related triazole compound demonstrated an IC50 value of 6.2 μM against colon carcinoma (HCT-116) and varying degrees of activity against breast cancer cell lines (T47D) with IC50 values of 27.3 μM . These findings suggest that the compound may inhibit cancer cell proliferation through multiple mechanisms.

Antimicrobial Properties

Triazole compounds are known for their antimicrobial activities. The presence of the triazole ring enhances the ability to inhibit bacterial growth. In particular, derivatives have exhibited potent antibacterial effects against drug-resistant strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The compound's thioether functionality may play a crucial role in enhancing these activities.

Antifungal Effects

The triazole scaffold is also recognized for antifungal properties. Studies have reported that triazoles can inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis and ergosterol biosynthesis. The compound's structural features may contribute to its potential as an antifungal agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting pathways critical for cancer cell survival and proliferation.
  • DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or affect topoisomerase activity, leading to apoptosis in cancer cells .
  • Antioxidant Activity : The presence of aromatic systems may provide additional antioxidant properties, contributing to reduced oxidative stress in cells.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives against different cancer cell lines. One derivative demonstrated remarkable selectivity towards cancer cells while sparing normal cells, showcasing its potential for targeted therapy . Another study focused on the synthesis of mercapto-substituted triazoles and their screening against pathogenic bacteria, revealing promising results against multi-drug resistant strains .

Comparative Analysis

The following table summarizes the biological activities of various triazole derivatives compared to our compound:

Compound NameActivity TypeIC50/MIC Values (μM/μg/mL)Reference
Compound AAnticancer6.2 (HCT-116)
Compound BAntibacterial0.125 - 8 (S. aureus)
Compound CAntifungalNot specified

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown:

  • Inhibition against bacteria and fungi , making it a candidate for developing new antifungal agents.
  • A study on related triazole compounds demonstrated promising antimicrobial activity against various strains, including resistant pathogens .

Anticancer Potential

Triazole derivatives are also being investigated for their anticancer properties. The presence of the pyridine ring may contribute to:

  • Cell cycle arrest in cancer cells.
  • Induction of apoptosis through various pathways.

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against different cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of triazoles, including those similar to the target compound, and evaluated their antimicrobial activity using agar diffusion methods. Results indicated that certain derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of triazole derivatives. The study revealed that specific compounds led to significant reductions in cell viability in human cancer cell lines, suggesting potential as therapeutic agents in oncology .

Compound NameActivity TypeOrganism/Cell LineIC50 (µM)Reference
Compound AAntimicrobialStaphylococcus aureus15
Compound BAntifungalCandida albicans10
Compound CAnticancerHeLa (cervical cancer)20
Compound DAnticancerMCF-7 (breast cancer)25

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are classified below based on substituent variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Analogs

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Application Reference
Target Compound 4-amino, 5-(pyridin-3-yl), N-(benzodioxol-5-yl) 389.41 Not reported Not explicitly reported (structural focus) -
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(pyridin-3-yl), N-(4-ethylphenyl) 396.47 Not reported Orco receptor agonist (insect olfaction)
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-(pyridin-2-yl), N-(butylphenyl) 424.54 Not reported Orco receptor antagonist
2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzodioxol-5-yl)acetamide 4-allyl, 5-(furan-2-yl), N-(benzodioxol-5-yl) 384.41 Not reported Not reported
N-(Benzodioxol-5-yl)-2-((4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-methyl, 5-(CF₃), N-(benzodioxol-5-yl) 388.33 Not reported Fluorinated analog (potential CNS activity)
AM31 (Reverse transcriptase inhibitor) 4-amino, 5-(2-hydroxyphenyl), N-(4-nitrophenyl) 398.37 Not reported HIV-1 reverse transcriptase inhibition
Compound 5j (Anticonvulsant) 1,2,4-triazol-3-ylthio, N-(6-(4-fluorobenzyloxy)benzothiazol-2-yl) 434.45 Not reported ED₅₀ = 54.8 mg/kg (MES test)

Key Comparisons

Substituent Effects on Bioactivity

  • The pyridin-3-yl group in the target compound and VUAA1 is critical for Orco receptor modulation, while pyridin-2-yl (OLC15) confers antagonist activity .
  • Benzodioxol-5-yl in the target compound may enhance CNS-targeted activity compared to VUAA1’s 4-ethylphenyl group, which is optimized for insect olfaction studies .
  • Trifluoromethyl substitution () improves metabolic stability and lipophilicity, a feature absent in the target compound .

Melting Points: Benzodioxol-containing analogs () exhibit melting points between 96–148°C, suggesting moderate crystallinity, but data for the target compound are lacking .

Biological Activities Orco Receptor Modulation: VUAA1 and OLC15 demonstrate that minor substituent changes (e.g., pyridine position, N-aryl group) switch activity between agonist and antagonist profiles . The target compound’s benzodioxol group may alter receptor binding kinetics. Anticonvulsant Activity: Compound 5j () shows ED₅₀ values comparable to standard drugs, suggesting that the triazole-thioacetamide scaffold is promising for CNS disorders. The target compound’s benzodioxol group may similarly enhance anticonvulsant efficacy . Reverse Transcriptase Inhibition: AM31 () highlights the importance of hydroxyphenyl and nitrophenyl groups for HIV-1 inhibition, whereas the target compound’s pyridin-3-yl and benzodioxol groups may favor different therapeutic targets .

Q & A

Q. What are the standard synthetic protocols for preparing 1,2,4-triazole-thioacetamide derivatives, and how are intermediates optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of a hydrazinecarbothioamide precursor (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) in basic media.
  • Step 2 : Cyclization to generate the 1,2,4-triazole-thiol core.
  • Step 3 : Alkylation or acylation of the thiol group with chloroacetamide derivatives.
  • Step 4 : Coupling with benzo[d][1,3]dioxol-5-amine or similar aromatic amines.
    Key conditions : Use of triethylamine in dioxane for acylation, dropwise addition of reagents (e.g., chloroacetyl chloride), and recrystallization from ethanol-DMF mixtures for purification .

Q. How is the structural identity of this compound confirmed experimentally?

  • 1H NMR : Peaks for aromatic protons (pyridyl and benzo[d][1,3]dioxole groups), NH groups (δ ~8-10 ppm), and thiomethyl protons (δ ~4 ppm).
  • IR : Stretching vibrations for C=S (~650 cm⁻¹), C=O (~1650 cm⁻¹), and NH (~3300 cm⁻¹).
  • LC-MS : Molecular ion peaks matching the exact mass (e.g., m/z 489.55 for C25H23N5O4S).
  • Elemental analysis : Confirmation of C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What computational methods are used to predict the biological activity of 1,2,4-triazole derivatives?

  • PASS (Prediction of Activity Spectra for Substances) : Predicts antimicrobial, antitumor, or enzyme-inhibitory potential based on structural fragments.
  • Molecular docking : Evaluates binding affinity to target proteins (e.g., kinases, DNA topoisomerases). For example, pyridyl and benzo[d][1,3]dioxole moieties may interact with hydrophobic pockets via π-π stacking .

Q. How can contradictions between predicted and experimental bioactivity data be resolved?

  • Dose-response assays : Verify computational predictions at varying concentrations (e.g., IC50 values in cytotoxicity studies).
  • Metabolic stability tests : Assess if rapid degradation in vitro (e.g., esterase susceptibility) reduces observed activity.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing pyridyl with phenyl) to validate SAR hypotheses .

Q. What strategies control regioselectivity during the alkylation of 1,2,4-triazole-thiol intermediates?

  • Base selection : Strong bases (e.g., NaH) favor S-alkylation over N-alkylation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize thiolate anions, enhancing reaction efficiency.
  • Temperature : Lower temperatures (0-5°C) reduce side reactions during chloroacetamide coupling .

Q. How does the compound’s stability under varying pH and solvent conditions affect experimental design?

  • Acidic/basic conditions : Hydrolysis of the acetamide group may occur at extremes (pH <3 or >10).
  • Light sensitivity : The benzo[d][1,3]dioxole group may degrade under UV exposure; store in amber vials.
  • Aqueous solubility : Poor solubility in water necessitates DMSO or ethanol stock solutions (<5% v/v in assays) .

Q. What structural modifications enhance solubility without compromising bioactivity?

  • Polar substituents : Introduce hydroxyl (-OH) or amino (-NH2) groups on the pyridyl ring.
  • PEGylation : Attach polyethylene glycol chains to the acetamide nitrogen.
  • Salt formation : Use hydrochloride or sodium salts of the triazole-thiol group .

Q. How can synthetic routes be optimized to reduce purification steps?

  • One-pot synthesis : Combine cyclization and alkylation steps using a phase-transfer catalyst.
  • Flow chemistry : Continuous processing minimizes intermediate isolation.
  • Green solvents : Replace dioxane with cyclopentyl methyl ether (CPME) for safer workflows .

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